Acetamidopropyl trimonium chloride is a quaternary ammonium compound primarily used in personal care products, particularly hair conditioners and styling agents. This compound is characterized by its cationic nature, which allows it to interact effectively with negatively charged surfaces, such as hair and skin. Its structure includes an acetamido group and a trimonium ion, contributing to its conditioning properties.
Acetamidopropyl trimonium chloride is synthesized through chemical processes involving the reaction of acetamide and various alkyl halides. It is often derived from natural sources or produced synthetically in laboratories and industrial settings.
This compound falls under the category of quaternary ammonium compounds, specifically classified as a trimonium salt. Trimonium compounds are known for their ability to act as surfactants, emulsifiers, and conditioning agents in cosmetic formulations.
The synthesis of acetamidopropyl trimonium chloride typically involves the following steps:
The synthesis may utilize various solvents and catalysts to enhance yield and purity. Reaction conditions such as temperature and pressure are carefully controlled to optimize the formation of the desired product while minimizing byproducts.
Acetamidopropyl trimonium chloride has a complex molecular structure characterized by:
The molecular formula for acetamidopropyl trimonium chloride is . Its molecular weight is approximately 196.72 g/mol.
Acetamidopropyl trimonium chloride can participate in several chemical reactions:
The stability of this compound is influenced by pH levels; it remains stable in acidic to neutral conditions but may undergo hydrolysis in alkaline environments.
The mechanism of action for acetamidopropyl trimonium chloride primarily involves its interaction with hair and skin:
Studies indicate that formulations containing this compound can significantly improve hair softness and reduce static electricity compared to untreated hair.
Relevant data indicate that formulations containing acetamidopropyl trimonium chloride maintain efficacy over a wide range of conditions typical in personal care applications.
Acetamidopropyl trimonium chloride is widely used in:
The systematic IUPAC name for this compound is 3-Acetamido-N,N,N-trimethyl-1-propanaminium Chloride, reflecting its quaternary ammonium structure with an acetamido functional group [3] [5].
The universal identifier for this compound is 123776-56-7, as registered in the Chemical Abstracts Service database [2] [3] [5].
The molecular formula is C₈H₁₉ClN₂O, representing a cationic quaternary ammonium moiety (C₈H₁₉N₂O⁺) paired with a chloride counterion (Cl⁻) [1] [3] [8]. The structure comprises:
Table 2: Molecular Weight Distribution
| Mass Type | Value (g/mol) | Source |
|---|---|---|
| Calculated Average | 194.702 | PubChem [1] |
| Supplier Reported | 194.704 | TGSC [9] |
| Theoretical Exact | 194.119 | NCATS [7] |
The compound exhibits high water solubility (>1,000,000 mg/L at 25°C), attributable to its ionic character [5] [9]. This property facilitates formulation in aqueous cosmetic products. Solubility in organic polar solvents (e.g., ethanol) is inferred but not quantitatively documented in available literature [6].
While experimental NMR data is limited in public sources, the structure predicts key features:
CC(=O)NCCC[N+](C)(C)C.[Cl-] for spectral simulation [3] [5]. In mass spectrometry (positive ion mode), key fragments include:
Table 3: Predicted Mass Spectrometry Features
| Ion Adduct | m/z | CCS (Ų) | Proposed Assignment |
|---|---|---|---|
| [M]+ | 159.149 | 133.9 | C₈H₁₉N₂O⁺ (primary cation) |
| [M+H-H₂O]+ | 142.147 | 131.8 | Dehydrated cation |
| [M+NH₄]+ | 177.184 | 155.1 | Ammonium adduct |
Table 4: Compound Nomenclature Summary
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-Acetamido-N,N,N-trimethyl-1-propanaminium Chloride |
| CAS No. | 123776-56-7 |
| Molecular Formula | C₈H₁₉ClN₂O |
| INCI Name | Acetamidopropyl trimonium chloride |
| Industrial Names | Incromectant AO, Incromectant AQ, Quamide AME-50 |
| UNII | 2SQT0WU9CO |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1